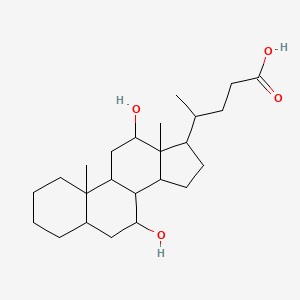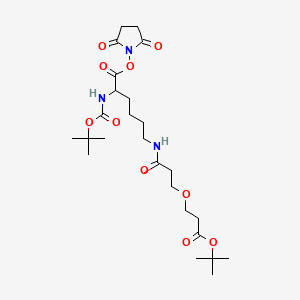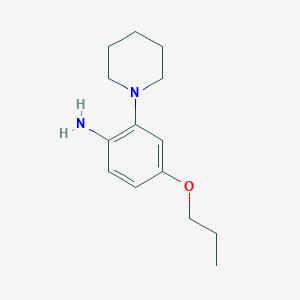
Monastroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Monastroline involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Preparation of the starting material through a series of organic reactions.
Step 2: Formation of the core structure via cyclization reactions.
Step 3: Introduction of functional groups through substitution reactions.
Step 4: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Análisis De Reacciones Químicas
Monastroline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Monastroline has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of chemical reactions involving kinesin inhibitors.
Biology: Helps in understanding the role of kinesin Eg5 in cell division and mitosis.
Medicine: Potential application in cancer therapy due to its ability to induce mitotic arrest in cancer cells.
Industry: May be used in the development of new drugs targeting cell division processes.
Comparación Con Compuestos Similares
Monastroline is similar to other kinesin inhibitors such as Monastrol and S-trityl-L-cysteine. it is unique due to its higher potency and selectivity for Eg5. Similar compounds include:
Monastrol: A well-known Eg5 inhibitor with lower potency compared to this compound.
S-trityl-L-cysteine: Another potent Eg5 inhibitor that shares a similar mechanism of action with this compound.
This compound’s unique properties make it a valuable tool in scientific research and a potential candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C23H23N3O3 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3/t19-,21+/m0/s1 |
Clave InChI |
IDGCPAFIELNTPI-PZJWPPBQSA-N |
SMILES isomérico |
CCCCN1C(=O)[C@@H]2CC3=C([C@H](N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
SMILES canónico |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)


![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)





![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
